molecular formula C15H15NO3 B15181990 1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine CAS No. 148581-60-6

1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine

Cat. No.: B15181990
CAS No.: 148581-60-6
M. Wt: 257.28 g/mol
InChI Key: KOURANDLSLPUPE-UHFFFAOYSA-N
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Description

1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine is a compound that belongs to the class of benzopyran derivatives. Benzopyrans, also known as chromones, are a group of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound features a piperidine ring attached to the benzopyran structure, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The 4-hydroxycoumarin is first converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The resulting acyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) to yield the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like dichloromethane (DCM) or ethanol (EtOH). Reaction conditions such as temperature, time, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

1-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)piperidine can be compared with other similar compounds, such as:

    Benzopyran Derivatives: Compounds like 4-hydroxy-2H-chromen-2-one and 1H-2-benzopyran-1-one share structural similarities but differ in their functional groups and biological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and N-(4-piperidyl)benzamide have similar piperidine rings but differ in their overall structure and applications.

    Uniqueness: The unique combination of the benzopyran and piperidine moieties in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

148581-60-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-(piperidine-1-carbonyl)isochromen-1-one

InChI

InChI=1S/C15H15NO3/c17-14(16-8-4-1-5-9-16)13-10-19-15(18)12-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

KOURANDLSLPUPE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=COC(=O)C3=CC=CC=C32

Origin of Product

United States

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